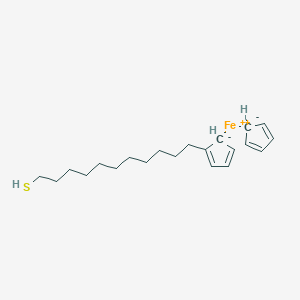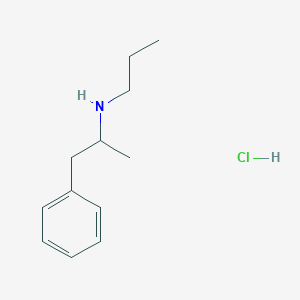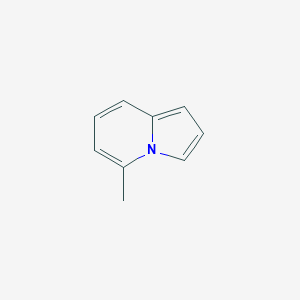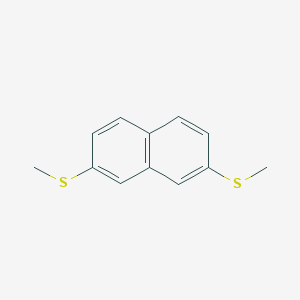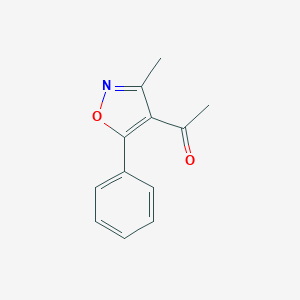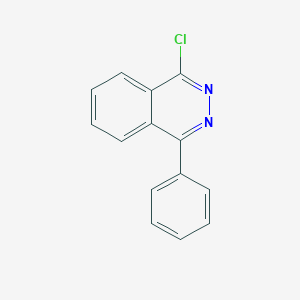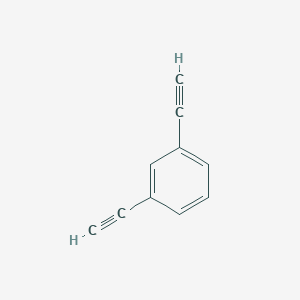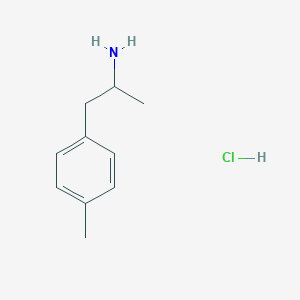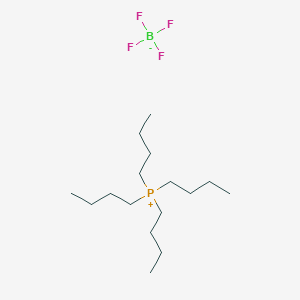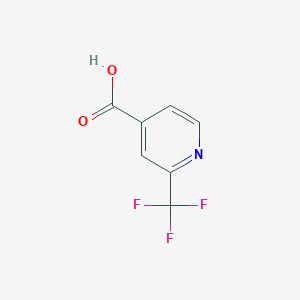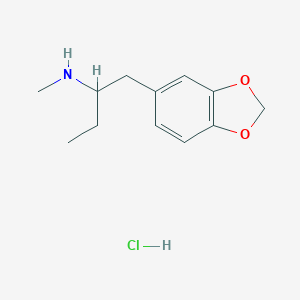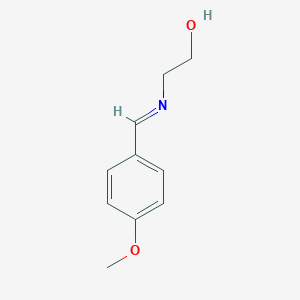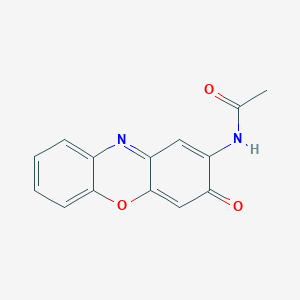![molecular formula C15H16O6 B158419 [(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate CAS No. 135626-21-0](/img/structure/B158419.png)
[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of esters, such as “[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate”, has been a topic of interest in the field of organic chemistry . The esterification reaction, which involves the dehydrative coupling of carboxylic acids with alcohols, is a common method used to produce esters . Recently, photo-induced transformations have gained attention in synthetic organic chemistry, and many research groups have shown interest in the synthesis of esters by photocatalytic strategies .Molecular Structure Analysis
Aromatic ring hydroxylation is a common initial degradation step in the aerobic degradation of aromatic compounds by bacteria . This process is essential for the degradation of aromatic rings in nature . The hydroxylation is usually catalyzed by an oxygenase family known as Rieske nonheme iron (di)oxygenase or Rieske oxygenase (RO) .Chemical Reactions Analysis
Esters, including “[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate”, are important building blocks in pharmaceuticals . The reaction mechanisms for the synthesis of esters involve mainly single electron transfer, energy transfer, or other radical procedures .Scientific Research Applications
Photophysical Properties
[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate has been studied for its unique photophysical properties. Research on related compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate has shown that introducing methoxy groups can significantly enhance quantum yields in certain solvents, impacting the deep blue luminescence and solvatochromic effects on luminescence spectral features (Kim et al., 2021).
Synthetic RNA Preparation
In the field of nucleic acids research, similar compounds have been used for selective protection of ribonucleosides in RNA synthesis. For instance, compounds like 5'-0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides have facilitated the synthesis of oligoribonucleotides, an essential step in RNA-based therapeutic research (Kempe et al., 1982).
Lipase-Catalyzed Transesterification
The compound has relevance in enzymatic synthesis, where lipase-catalyzed transesterification is used to create lipophilic alkyl benzoates. This method, applied to compounds like methyl 4-hydroxybenzoate and oleyl 4-hydroxy-3-methoxybenzoate, has demonstrated significant activity in the transesterification of various methyl (hydroxy)benzoates, providing a greener alternative to traditional chemical synthesis (Vosmann et al., 2008).
Cytotoxic Activity
Research on compounds extracted from plants like Garcinia cowa has revealed that similar compounds possess cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer), highlighting potential applications in cancer research (Wahyuni et al., 2015).
Nonlinear Optical (NLO) Properties
The nonlinear optical properties of derivatives of this compound, like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, have been explored using density functional theory. These studies have found significant potential for NLO applications, indicating that modifications of the methoxy group can enhance these properties (Kiven et al., 2023).
properties
CAS RN |
135626-21-0 |
|---|---|
Product Name |
[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate |
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate |
InChI |
InChI=1S/C15H16O6/c1-20-14(18)8-7-12(16)9-13(17)10-21-15(19)11-5-3-2-4-6-11/h2-8,13,17H,9-10H2,1H3/b8-7+/t13-/m0/s1 |
InChI Key |
DLQZZFILZYWBJV-GWJCSSMESA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C[C@@H](COC(=O)C1=CC=CC=C1)O |
SMILES |
COC(=O)C=CC(=O)CC(COC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
COC(=O)C=CC(=O)CC(COC(=O)C1=CC=CC=C1)O |
synonyms |
7-hydroxy-6-hydromelodienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



